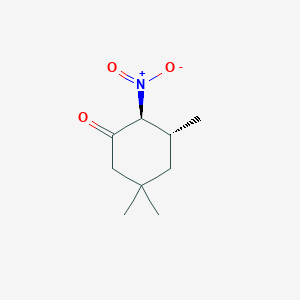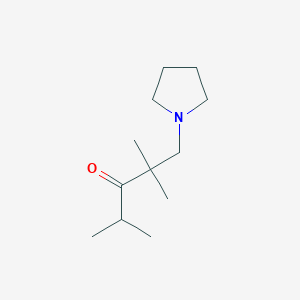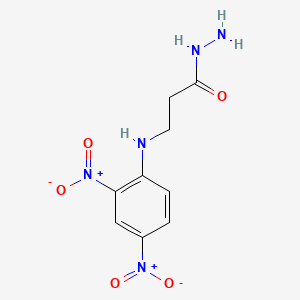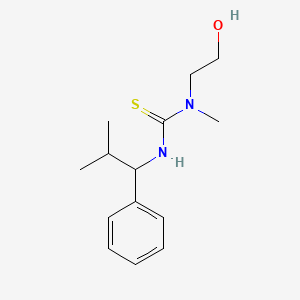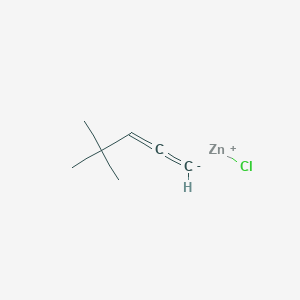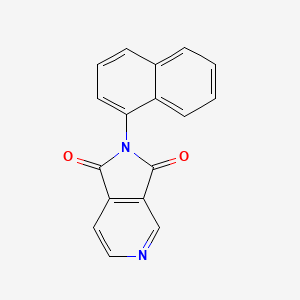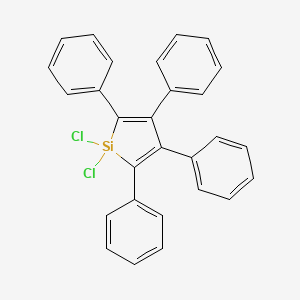
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- is a unique organosilicon compound characterized by its silacyclopentadiene ring structure with dichloro and tetraphenyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- typically involves the reaction of tetraphenylcyclopentadienone with silicon tetrachloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Tetraphenylcyclopentadienone+Silicon Tetrachloride→Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form siloxane derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted silacyclopentadiene derivatives.
Oxidation: Formation of siloxane derivatives.
Reduction: Formation of silane derivatives.
Applications De Recherche Scientifique
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of novel organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules. The presence of the silacyclopentadiene ring and the dichloro and tetraphenyl substitutions contribute to its distinct chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silacyclopenta-2,4-diene, 1,1-dimethyl-2,3,4,5-tetraphenyl-
- Silacyclopentane, 1,1-dichloro-
Uniqueness
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
79343-32-1 |
|---|---|
Formule moléculaire |
C28H20Cl2Si |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
1,1-dichloro-2,3,4,5-tetraphenylsilole |
InChI |
InChI=1S/C28H20Cl2Si/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
HBMGBSZUXZVZTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(Cl)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


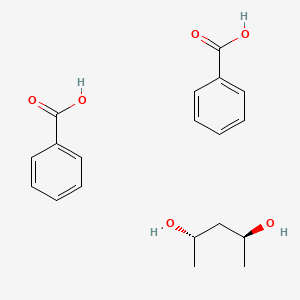
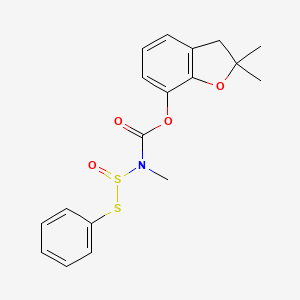

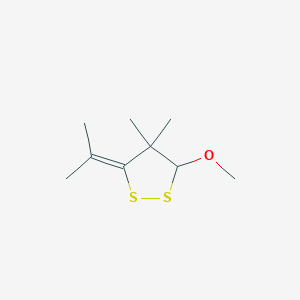

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
